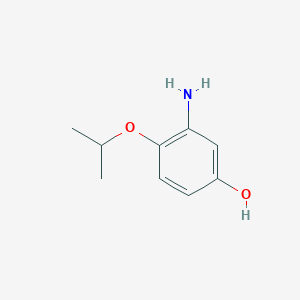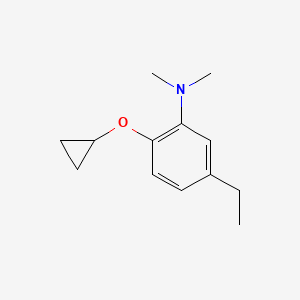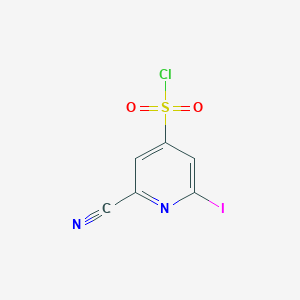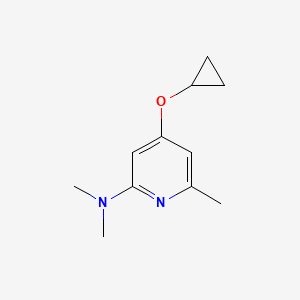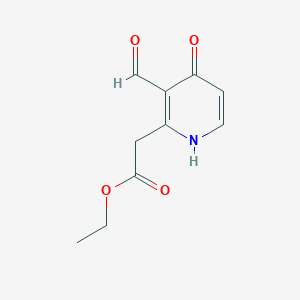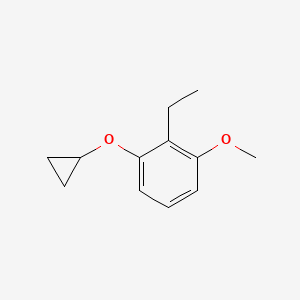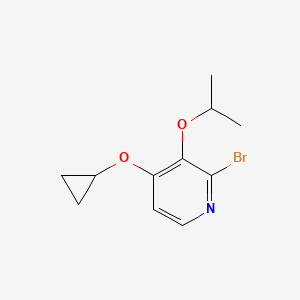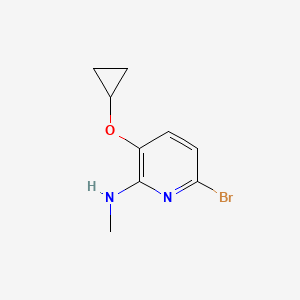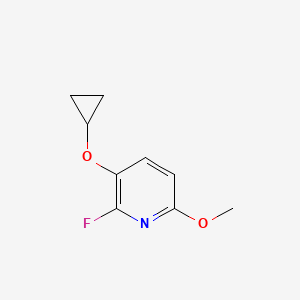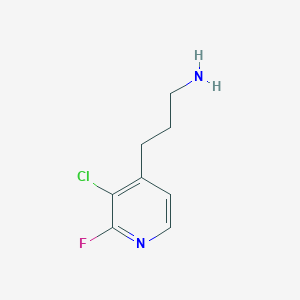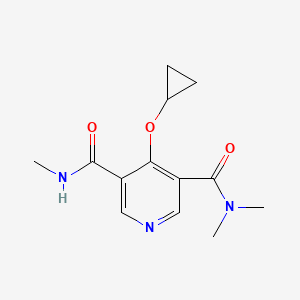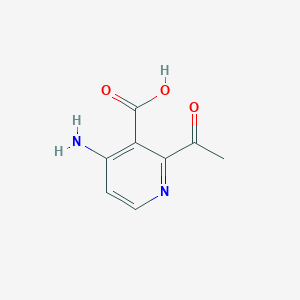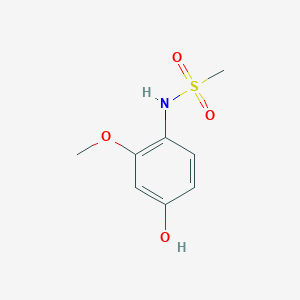
4-Cyano-2-hydroxy-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C10H10N2O2 It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring, along with two methyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 4-cyano-2-hydroxybenzoic acid with N,N-dimethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dichloromethane (CH2Cl2) or toluene at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-cyano-2-oxo-N,N-dimethylbenzamide.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of 4-amino-2-hydroxy-N,N-dimethylbenzamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 4-Cyano-2-oxo-N,N-dimethylbenzamide
Reduction: 4-Amino-2-hydroxy-N,N-dimethylbenzamide
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Cyano-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-N,N-dimethylbenzamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Hydroxy-N,N-dimethylbenzamide: Lacks the cyano group, which may influence its chemical properties and applications.
2-Cyano-4-hydroxy-N,N-dimethylbenzamide:
Uniqueness
4-Cyano-2-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the cyano and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various synthetic and research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research.
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
4-cyano-2-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(14)8-4-3-7(6-11)5-9(8)13/h3-5,13H,1-2H3 |
Clé InChI |
GKVDEVKJNLGIAI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


